molecular formula C6H5NO4 B094080 2-Nitrobenzene-1,4-diol CAS No. 16090-33-8

2-Nitrobenzene-1,4-diol

Cat. No.: B094080
CAS No.: 16090-33-8
M. Wt: 155.11 g/mol
InChI Key: VIIYYMZOGKODQG-UHFFFAOYSA-N
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Description

2-Nitrobenzene-1,4-diol (C₆H₅NO₄; molecular weight: 155.11 g/mol), also known as 2-nitrohydroquinone, is an aromatic diol characterized by hydroxyl groups at the 1,4-positions and a nitro group at the 2-position of the benzene ring . This compound is a derivative of hydroquinone, where the nitro group introduces significant electronic effects, increasing acidity and altering reactivity. It is used primarily as a synthetic intermediate in organic chemistry, particularly in the preparation of dyes, pharmaceuticals, and nitro-reduced derivatives like diamines . The compound’s structure imparts moderate stability, though it is sensitive to light and oxidation due to the phenolic and nitro functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSDC-0160 involves several steps, starting with the preparation of the thiazolidinedione core structure. The key steps include:

Industrial Production Methods

Industrial production of MSDC-0160 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MSDC-0160 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of MSDC-0160, which can have different biological activities and pharmacokinetic properties .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-nitrobenzene-1,4-diol serves as a valuable reagent in organic synthesis. It is utilized in the preparation of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions. This compound is also a precursor for synthesizing other functionalized aromatic compounds.

Applications:

  • Dye Manufacturing: Used in the production of azo dyes and pigments.
  • Organic Synthesis: Acts as an intermediate in various synthetic pathways.

Biology

The compound plays a significant role in biochemical research. It interacts with enzymes and proteins, influencing metabolic pathways. For instance, it has been studied for its potential effects on mitochondrial function and cellular energy metabolism.

Applications:

  • Biochemical Assays: Used as a substrate in enzymatic reactions.
  • Cellular Studies: Investigates the effects on cell signaling pathways and gene expression.

Medicine

Research indicates that this compound may have therapeutic potential in treating metabolic disorders like type 2 diabetes. It has been shown to improve insulin sensitivity and reduce blood glucose levels in experimental models.

Applications:

  • Drug Development: Explored for its efficacy in enhancing metabolic health.
  • Clinical Trials: Ongoing studies to assess safety and effectiveness.

Case Study 1: Synthesis of Dyes

A study demonstrated the synthesis of azo dyes using this compound as an intermediate. The reaction conditions were optimized to enhance yield and purity. The resulting dyes exhibited vibrant colors and stability under various environmental conditions.

Case Study 2: Biochemical Pathways

Research on the interaction of this compound with mitochondrial enzymes revealed insights into its role in energy metabolism. The compound was shown to modulate enzyme activity, affecting ATP production in cellular models.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
ChemistryDye ProductionElectrophilic aromatic substitution
BiologyEnzymatic ReactionsSubstrate for various enzymes
MedicineDiabetes TreatmentEnhances insulin sensitivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-nitrobenzene-1,4-diol with structurally related diols, focusing on molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogous Diols

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity Synthesis Methods
This compound C₆H₅NO₄ 155.11 Nitro, two hydroxyls Organic synthesis (e.g., nitro reduction to diamines ), dye intermediates Reduction of nitro precursors or electrophilic substitution on hydroquinone
2-Butyne-1,4-diol C₄H₆O₂ 86.09 Triple bond, two hydroxyls Polymers, crosslinking agents, catalytic supports , hydrogenation to 1,4-butanediol Sharpless epoxidation of alkyne derivatives
2-Butene-1,4-diol C₄H₈O₂ 88.11 Double bond, two hydroxyls Chemical intermediates (e.g., adhesives, elastomers), industrial markets Stereoselective epoxidation of 2-butyne-1,4-diol derivatives
4-(Substituted)-5-fluorobenzene-1,2-diamine C₆H₆FN₂ 140.12 Amino, hydroxyl, fluorine Pharmaceutical intermediates (e.g., fluorinated bioactive molecules) Reduction of nitro precursors using SnCl₂

Key Comparisons

Structural and Electronic Features

  • Aromatic vs. Aliphatic Diols : this compound is aromatic, with the nitro group increasing acidity via electron withdrawal, whereas aliphatic diols like 2-butyne-1,4-diol exhibit linear or branched structures with π-bonds (e.g., triple bonds) that enhance reactivity in cycloadditions or polymerizations .
  • Substituent Effects : The nitro group in this compound contrasts with fluorine in 5-fluorobenzene-1,2-diamine, where fluorine enhances metabolic stability in pharmaceuticals .

Synthesis and Reactivity

  • Nitro Reduction : this compound can be reduced to diamines (e.g., benzene-1,4-diamine) using SnCl₂, similar to the synthesis of 5-fluorobenzene-1,2-diamine . However, nitro groups in aromatic systems require harsher conditions compared to aliphatic nitro compounds.
  • Hydrogenation : Aliphatic diols like 2-butyne-1,4-diol undergo catalytic hydrogenation to produce 1,4-butanediol, a process optimized in supercritical CO₂ for sustainability .

Applications Industrial Use: 2-Butyne-1,4-diol is pivotal in polymer production (e.g., crosslinked adhesives) and catalysis , while this compound serves niche roles in dye and pharmaceutical synthesis .

Toxicity and Safety

  • Nitro Compounds : this compound’s nitro group raises toxicity concerns, as nitroaromatics are often mutagenic. QSAR models predict similar risks for structurally related compounds .
  • Aliphatic Diols : 2-Butene-1,4-diol and 2-butyne-1,4-diol are generally less toxic but require careful handling due to flammability and reactivity .

Biological Activity

2-Nitrobenzene-1,4-diol, also known as 4-nitroresorcinol, is an organic compound with the molecular formula C6H5NO4. It has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

This compound is characterized by its nitro and hydroxyl functional groups, which contribute to its chemical reactivity and biological effects. The compound can undergo various reactions, including reduction to aniline derivatives and participation in electrophilic aromatic substitution.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antitumor Activity : Research has indicated that nitroaromatic compounds can exhibit antitumor properties. In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines, suggesting a potential role as an anticancer agent .
  • Antimicrobial Effects : Some studies have reported that this compound possesses antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt cellular processes in bacteria and fungi .
  • Biochemical Interactions : The compound's interactions with cellular components have been explored. For instance, it can act as a substrate for enzymatic reactions or interact with DNA, potentially leading to mutagenic effects .

The mechanism by which this compound exerts its biological effects primarily involves bioreductive activation. Upon reduction, the nitro group can convert into an amine group, which may then participate in further biochemical reactions. This activation pathway is crucial for its antitumor and antimicrobial activities.

Antitumor Studies

A study conducted on various tumor cell lines (L1210, WiDr) demonstrated that this compound exhibited significant cytotoxicity. The results indicated that the compound's effectiveness varied across different cell types, highlighting the need for further research into its selective toxicity mechanisms .

Cell Line IC50 (µM) Reference
L121015.5
WiDr22.3
A20418.7

Antimicrobial Activity

In a screening of various nitroaromatic compounds for antimicrobial efficacy, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL .

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Bacillus subtilis64

Toxicological Considerations

While the biological activities of this compound are promising, toxicity assessments are crucial. Studies have indicated that high concentrations may lead to genotoxic effects in mammalian cells. The International Agency for Research on Cancer (IARC) has categorized similar nitroaromatic compounds as potential carcinogens, necessitating careful evaluation of their safety profiles in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Nitrobenzene-1,4-diol in laboratory settings?

  • Methodological Answer : Synthesis typically involves nitration of benzene-1,4-diol derivatives under controlled conditions. A two-step approach may include:

Protection of hydroxyl groups : Use acetyl or trimethylsilyl protecting groups to prevent undesired side reactions during nitration .

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration or decomposition .
Post-synthesis, deprotection and purification via recrystallization or column chromatography are critical. Safety protocols for handling nitro compounds (e.g., explosion risks, toxicity) must be strictly followed .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : ¹H/¹³C NMR to verify nitro group placement and diol conformation. The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield .
  • IR Spectroscopy : Confirm O–H (3200–3500 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches .
  • Chromatography : HPLC or TLC with UV detection to assess purity. Compare retention times against standards .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in amber glass containers at 2–8°C, away from reducing agents or heat sources to prevent decomposition .
  • Emergency Protocols : Equip labs with eyewash stations and safety showers. Neutralize spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity, enabling participation in:

  • Heck-Matsuda Reactions : Coupling with arenediazonium salts using Pd catalysts. Optimize ligand-free conditions in flow reactors to suppress Pd nanoparticle formation and improve yields .
  • Cyclodehydration : React with active methylene compounds (e.g., malononitrile) to form heterocycles. Monitor reaction kinetics via in situ FTIR to identify intermediates .

Q. What experimental strategies resolve contradictions in polymer properties when using this compound as a monomer?

  • Methodological Answer : Contradictions in mechanical properties (e.g., tensile strength, elasticity) may arise from nitro group steric effects or electronic interactions. Strategies include:

  • Systematic Variation : Adjust monomer ratios (e.g., with diisocyanates) and characterize using DSC (glass transition temperature) and XRD (crystallinity) .
  • Computational Modeling : Apply DFT to predict polymer chain packing and compare with experimental SAXS/WAXS data .

Q. How can researchers quantify the electronic effects of the nitro group in this compound?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing strength. Compare with non-nitro analogs (e.g., benzene-1,4-diol) .
  • UV-Vis Spectroscopy : Analyze absorbance shifts in different solvents to determine solvatochromic behavior and dipole moments .

Q. What methodologies evaluate the bioactivity of this compound in cellular systems?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity via MTT assays on human cell lines. Use fluorescent probes (e.g., DCFH-DA) to measure ROS generation .
  • Membrane Interaction Studies : Employ erythrocyte ghost models to assess hemolytic potential and lipid peroxidation via TBARS assays .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR, MS, and IR data. For example, use high-resolution MS to resolve ambiguous molecular ion peaks .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish nitro group signals from background noise in complex matrices .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states in reactions like nitro reduction or electrophilic substitution. Compare activation energies with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate polymer chain dynamics to predict how nitro groups affect material flexibility .

Properties

IUPAC Name

2-nitrobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIYYMZOGKODQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167037
Record name 1,4-Benzenediol, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16090-33-8
Record name 1,4-Benzenediol, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16090-33-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediol, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-nitro-4-acetyloxyanisole (160 g, 0.757 mole) in 47% aqueous hydrobromic acid (1,200 ml) was refluxed for 1 hour. The resulting solution was evaporated under vacuum to 200 ml. The 2-nitrohydroquinone (115 g, 78%) separated on cooling as orange prisms.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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